molecular formula C17H19Cl2NO2S B1240655 2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine

2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine

Cat. No. B1240655
M. Wt: 372.3 g/mol
InChI Key: FGXJBGBJAVEIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine is a sulfonamide.

Scientific Research Applications

Analytical Detection and Quantification

  • High-Performance Liquid Chromatography (HPLC/MS/MS) : This method is developed for the detection and quantification of substances like 2CC-NBOMe and 25I-NBOMe in human serum, particularly for clinical toxicology testing in emergency department patients. The assay applies a related compound as the internal standard and uses solid-phase extraction columns and chromatographic separation (Poklis et al., 2013).

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with heptafluorobutyric anhydride (HFBA) is used to analyze similar compounds for forensic purposes. This method helps in determining the molecular ion mass and observing characteristic fragmentation patterns, which is vital for routine analysis in crime laboratories (Lum et al., 2016).

Neuropharmacological Studies

  • Comparative Neuropharmacology : Studies have investigated the neuropharmacological effects of N-methoxybenzylation of 2C compounds like 25C-NBOMe and 25I-NBOMe in rats. These studies are essential to understand the potent 5-HT2A agonist properties of these compounds and their hallucinogenic effects, contributing to scientific knowledge of psychoactive substances (Elmore et al., 2018).

  • Biochemical Pharmacology : Research comparing the actions of various NBOMe and NBOH substituted phenethylamines, including their affinities and potencies at different receptors, is crucial for understanding their biochemical pharmacology and potential hallucinogenic activity. This research has implications for understanding the psychostimulant properties of these substances (Eshleman et al., 2018).

Metabolism and Toxicology

  • Metabolism and Drug-Drug Interactions : A study on the metabolism of 25I-NBOMe and 25I-NBOH identified the major cytochrome P450 enzymes involved, providing insights into potential drug-drug interactions and individual variability in drug response. This research is crucial for understanding the pharmacokinetics and safety profile of these substances (Nielsen et al., 2017).

properties

Product Name

2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine

Molecular Formula

C17H19Cl2NO2S

Molecular Weight

372.3 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C17H19Cl2NO2S/c1-13-5-3-4-6-14(13)12-20(2)9-10-23(21,22)17-11-15(18)7-8-16(17)19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

FGXJBGBJAVEIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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